Ostruthin

Antimycobacterial Tuberculosis Research Natural Product Screening

Ostruthin (6-geranyl-7-hydroxycoumarin) is a specific coumarin derivative isolated from Peucedanum ostruthium roots. Unlike generic coumarins or analogs like imperatorin, it shows potent in vitro activity against multiple rapidly growing Mycobacterium species (MIC 3.4-107.4 µM) and selectively inhibits vascular smooth muscle cell (VSMC) proliferation (IC50 11 µM). Its unique geranyl/hydroxyl substitution pattern is essential for these activities. Procure this compound for reproducible antimycobacterial screening, efflux pump interaction studies, or vascular remodeling research.

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
CAS No. 148-83-4
Cat. No. B1677798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOstruthin
CAS148-83-4
Synonyms6-(3,7-dimethyl-2,6-octadienyl)-7-hydroxycoumarin
6-geranyl-7-hydroxycoumarin
ostruthin
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C)C
InChIInChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+
InChIKeyINBMTJJPUABOQJ-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ostruthin (CAS 148-83-4): Technical Baseline for Antimycobacterial and Anti-Proliferative Research Applications


Ostruthin (6-geranyl-7-hydroxycoumarin, CAS 148-83-4) is a naturally occurring coumarin derivative isolated primarily from the roots of Peucedanum ostruthium (Masterwort) . It is characterized by a geranyl side chain at the C-6 position and a hydroxyl group at C-7 on the coumarin scaffold. This specific structural arrangement confers a distinct pharmacological profile, most notably pronounced in vitro antimycobacterial activity against several rapidly growing Mycobacterium species and anti-proliferative effects on vascular smooth muscle cells (VSMCs) [1][2]. Its physicochemical properties include a molecular weight of 298.38 g/mol, a melting point of 117-119°C, and solubility in chloroform with practical insolubility in water and petroleum ether [3].

Why Ostruthin (CAS 148-83-4) Cannot Be Interchanged with Generic Coumarins for Targeted Research


Substituting ostruthin with a generic coumarin or a closely related analog like imperatorin or umbelliferone is not scientifically valid for research applications targeting mycobacterial infections or VSMC proliferation. The biological activity of coumarins is highly dependent on specific substitution patterns. As demonstrated in head-to-head studies, the simple coumarin scaffold (umbelliferone) exhibits only weak antimycobacterial activity, and the furocoumarin imperatorin is completely inactive against the same Mycobacterium species at concentrations over 500 times higher . Ostruthin's unique 6-geranyl-7-hydroxy substitution pattern is essential for its potent and specific bioactivity profile, which includes direct antimicrobial effects and synergistic interactions with efflux pump modulators, a feature not shared by its structural analogs [1]. Therefore, procurement of the specific compound is required to ensure experimental outcomes are reproducible and mechanistically relevant.

Ostruthin (CAS 148-83-4) Quantitative Differentiation Evidence vs. Analogs and Standards


Ostruthin vs. Imperatorin: Comparative Antimycobacterial Potency

Ostruthin exhibits potent, broad-spectrum in vitro activity against multiple rapidly growing Mycobacterium species (MIC range: 3.4 - 107.4 µM). In a direct head-to-head comparison, the structurally related furocoumarin imperatorin, also isolated from the same plant source, showed no antimycobacterial activity at concentrations up to 1.9 mM .

Antimycobacterial Tuberculosis Research Natural Product Screening

Ostruthin vs. Umbelliferone: The Impact of Substitution on Antimycobacterial Activity

The significance of ostruthin's geranyl side chain is highlighted by comparison with the unsubstituted parent compound, umbelliferone (7-hydroxycoumarin). While ostruthin demonstrates a broad MIC range of 3.4-107.4 µM against various mycobacteria, umbelliferone is only weakly active, with a reported MIC of 0.79 mM (790 µM) .

Antimycobacterial Structure-Activity Relationship (SAR) Medicinal Chemistry

Ostruthin Potency Benchmarking Against First-Line Tuberculosis Drugs

In vitro, the antimycobacterial activity of ostruthin is not only specific but also potent, with MIC values comparable to those of established first-line antitubercular drugs ethambutol and isoniazid, when tested under the same conditions against the same panel of rapidly growing mycobacteria .

Antitubercular Agents Drug Discovery Mycobacterium tuberculosis

Ostruthin Anti-Proliferative Specificity in VSMCs

Beyond its antimicrobial profile, ostruthin is the major antiproliferative constituent identified in Peucedanum ostruthium extracts against vascular smooth muscle cells (VSMCs). It inhibits serum-induced VSMC proliferation with an IC50 of 11 ± 2 µM and de novo DNA synthesis with an IC50 of 17 ± 6 µM, without observed cytotoxicity at effective concentrations (≤30 µM) [1]. This activity was attributed specifically to ostruthin and not other major coumarins in the extract [2].

Cardiovascular Research Vascular Smooth Muscle Cells Anti-proliferative Agents

Ostruthin Synergistic Potential with Efflux Pump Modulators

In Mycobacterium smegmatis, ostruthin's antimicrobial effect is enhanced by its lipophilic nature, but its therapeutic potential is further expanded through synergistic interactions. A 2023 study showed that isoimperatorin, imperatorin, and the known efflux pump inhibitor verapamil all modulated the susceptibility of ostruthin in a C. elegans survival and motility assay, indicating that efflux pumps in the nematode influence ostruthin's bioavailability and activity [1].

Antimicrobial Resistance Efflux Pump Inhibition Combination Therapy

High-Value Research and Industrial Application Scenarios for Ostruthin (CAS 148-83-4)


Mycobacterial Drug Discovery and Mechanism of Action Studies

Ostruthin serves as a validated positive control or tool compound in antimycobacterial screening cascades. Its broad in vitro activity against multiple Mycobacterium species (MIC 3.4-107.4 µM) and potency comparable to first-line drugs like ethambutol and isoniazid make it suitable for benchmarking new chemical entities or studying mechanisms of action against non-tuberculous mycobacteria . Researchers investigating mycobacterial cell wall synthesis or novel targets can utilize ostruthin's distinct coumarin pharmacophore to explore pathways different from standard antibiotics.

Efflux Pump and Antimicrobial Resistance (AMR) Research

The demonstrated modulation of ostruthin's bioactivity by efflux pump inhibitors (e.g., verapamil) and related coumarins (e.g., isoimperatorin) in C. elegans provides a robust model system for studying drug-efflux pump interactions . Ostruthin can be procured as a substrate probe to investigate the role of specific efflux pumps in mycobacterial and nematode drug resistance, supporting the discovery and characterization of novel efflux pump inhibitors as adjuvant therapies.

Cardiovascular Research on Vascular Restenosis and Atherosclerosis

Given its specific and potent inhibition of VSMC proliferation (IC50 11 µM) and DNA synthesis (IC50 17 µM) without significant cytotoxicity at active concentrations, ostruthin is a precise molecular probe for investigating pathological vascular remodeling . Its identification as the major antiproliferative coumarin in its source plant distinguishes it for studies focused on the mechanisms driving intimal hyperplasia, restenosis post-angioplasty, and atherosclerotic plaque development.

Natural Product Quality Control and Authentication

Ostruthin is a key marker compound for the phytochemical authentication and standardization of Peucedanum ostruthium (Masterwort) and related Apiaceae species used in traditional medicine. Its unique retention time and mass spectral properties in HPLC-DAD-MS analysis allow for its specific quantification to ensure batch-to-batch consistency of herbal drugs and extracts, a critical step for both academic research and industrial quality assurance .

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